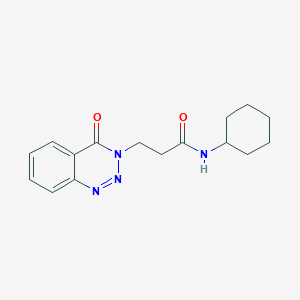

N-cyclohexyl-3-(4-oxo-3,4-dihydro-1,2,3-benzotriazin-3-yl)propanamide

Description

N-cyclohexyl-3-(4-oxo-3,4-dihydro-1,2,3-benzotriazin-3-yl)propanamide is a heterocyclic amide featuring a 1,2,3-benzotriazin-4(3H)-one core linked to a propanamide chain with a cyclohexyl substituent. This compound is structurally related to modulators of GPR139, a G-protein-coupled receptor implicated in neurological and metabolic disorders . Its cyclohexyl group confers lipophilicity, while the propanamide linker may enhance conformational flexibility for target binding.

Properties

IUPAC Name |

N-cyclohexyl-3-(4-oxo-1,2,3-benzotriazin-3-yl)propanamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H20N4O2/c21-15(17-12-6-2-1-3-7-12)10-11-20-16(22)13-8-4-5-9-14(13)18-19-20/h4-5,8-9,12H,1-3,6-7,10-11H2,(H,17,21) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LRKDEBFSGNYYQS-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(CC1)NC(=O)CCN2C(=O)C3=CC=CC=C3N=N2 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H20N4O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

300.36 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Diazotization of Methyl Anthranilate

The benzotriazinone core is synthesized via diazotization of methyl anthranilate (5 ) using sodium nitrite () and hydrochloric acid () at 0°C. This one-pot strategy avoids isolation of reactive intermediates, enhancing yield (85–90%). The reaction proceeds as follows:

Key conditions:

-

Temperature: 0°C, maintained via ice bath.

-

Stoichiometry: 1:1.2 molar ratio of methyl anthranilate to .

-

Workup: Neutralization with triethylamine () and extraction with ethyl acetate.

Hydrazide Formation

Methyl-3-(4-oxobenzotriazin-3(4H)-yl)propanoate (6b ) undergoes hydrazinolysis with hydrazine hydrate () in ethanol under reflux for 6 hours to yield 3-(4-oxobenzotriazin-3(4H)-yl)propanehydrazide (7b ):

Azide Coupling with Cyclohexylamine

Generation of Azide Intermediate

Hydrazide 7b is converted to the corresponding azide (8b ) via reaction with and at 0°C. The azide is extracted with ethyl acetate and used immediately due to its instability:

Amine Coupling Reaction

The azide 8b reacts with cyclohexylamine in ethyl acetate at 0°C, followed by gradual warming to room temperature. The reaction proceeds via nucleophilic substitution, forming N-cyclohexyl-3-(4-oxobenzotriazin-3(4H)-yl)propanamide:

Optimized Conditions:

-

Solvent: Ethyl acetate.

-

Temperature: 0°C → 25°C (12-hour reaction).

-

Stoichiometry: 1:1.1 molar ratio of azide to cyclohexylamine.

Analytical Characterization

NMR Spectroscopy

The target compound is characterized by and NMR (Table 1):

Table 1. NMR Data for N-Cyclohexyl-3-(4-Oxo-3,4-Dihydro-1,2,3-Benzotriazin-3-Yl)Propanamide

| Proton/Carbon | Chemical Shift (δ, ppm) | Multiplicity |

|---|---|---|

| NCH (propanoamide) | 5.14 (s) | Singlet |

| NH (amide) | 6.54 (bs) | Broad singlet |

| Cyclohexyl CH | 1.20–1.80 (m) | Multiplet |

| Benzotriazinone C=O | 166.0 | - |

| Propanoamide C=O | 162.0 | - |

Purity and Yield

-

HPLC Purity : >98% (C18 column, acetonitrile/water gradient).

-

Melting Point : 187–190°C (consistent with N-alkyl derivatives).

Comparative Analysis of Alternative Routes

Method A vs. Method B

Two primary methods for benzotriazinone synthesis are documented (Table 2):

Table 2. Comparison of Benzotriazinone Synthesis Methods

| Parameter | Method A | Method B |

|---|---|---|

| Starting Material | Anthranilamide (2 ) | Anthranilohydrazide (4 ) |

| Diazotizing Agent | ||

| Yield | 72% | 65% |

| Workup Complexity | Moderate | High |

Method A is preferred for scalability, while Method B offers milder conditions.

Challenges and Optimization Strategies

Side Reactions

-

Azide Decomposition : Mitigated by maintaining sub-5°C temperatures during synthesis.

-

Incomplete Amine Coupling : Addressed by using a 10% excess of cyclohexylamine.

Chemical Reactions Analysis

Types of Reactions: N-cyclohexyl-3-(4-oxo-3,4-dihydro-1,2,3-benzotriazin-3-yl)propanamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form derivatives with different functional groups.

Reduction: Reduction reactions can be used to modify the compound's structure and properties.

Substitution: Substitution reactions can introduce different substituents onto the benzotriazine ring.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and chromium(VI) compounds.

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

Substitution: Various nucleophiles and electrophiles can be used to achieve substitution reactions, depending on the desired product.

Major Products Formed: The major products formed from these reactions include oxidized derivatives, reduced forms, and substituted analogs of the original compound.

Scientific Research Applications

Chemistry: In chemistry, N-cyclohexyl-3-(4-oxo-3,4-dihydro-1,2,3-benzotriazin-3-yl)propanamide can be used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.

Biology: In biological research, the compound can be used to study enzyme inhibition and receptor binding. Its interactions with biological targets can provide insights into the mechanisms of various biological processes.

Medicine: The compound has potential applications in the development of new pharmaceuticals. Its ability to interact with specific biological targets makes it a candidate for drug discovery and development.

Industry: In industry, this compound can be used in the production of advanced materials, such as polymers and coatings. Its unique properties can enhance the performance and durability of these materials.

Mechanism of Action

The mechanism by which N-cyclohexyl-3-(4-oxo-3,4-dihydro-1,2,3-benzotriazin-3-yl)propanamide exerts its effects involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, leading to the modulation of their activity. The exact molecular pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Structural and Functional Comparisons with Analogous Compounds

Core Heterocycle Modifications

Benzotriazinone vs. Pyridone Derivatives

- Target Compound: The benzotriazinone core provides two nitrogen atoms in the triazine ring and a keto group, enabling π-π stacking and hydrogen bonding (e.g., with receptor residues like Phe31 and Lys33) .

- N-cyclohexyl-3-(2-oxopyridin-1(2H)-yl)propanamide (Compound 3 in ): Replaces benzotriazinone with a pyridone ring. This reduces aromaticity and alters hydrogen-bonding capacity, leading to lower β1i subunit inhibition (Ki in low micromolar range vs. submicromolar for benzotriazinone analogs) .

Benzotriazinone vs. Thieno-pyrimidinone Derivatives

- N-cyclohexyl-3-[(5,6-dimethyl-4-oxo-3H-thieno[2,3-d]pyrimidin-2-yl)sulfanyl]propanamide (): Incorporates a sulfur-containing thieno-pyrimidinone core. The sulfur atom increases electron density and may enhance interactions with cysteine residues in kinases. However, the larger molecular weight (365.5 g/mol vs. 309.32 g/mol for the target compound) could reduce bioavailability .

Substituent Effects on Activity

Cyclohexyl vs. Aromatic Substituents

- Target Compound : The cyclohexyl group adopts a chair conformation, optimizing hydrophobic interactions with receptor pockets .

- N-benzyl-2-(2-oxopyridin-1(2H)-yl)propanamide (Compound 1 in ) : A benzyl group increases π-π interactions but may introduce steric hindrance, reducing selectivity for β1i over other proteasome subunits .

Physicochemical Properties

| Property | Target Compound | Pyridone Analog (Compound 3) | Thieno-pyrimidinone Analog |

|---|---|---|---|

| Molecular Weight (g/mol) | 309.32 | ~280 (estimated) | 365.5 |

| XLogP3 | ~3.0 (estimated) | 2.8 | 3.5 |

| Hydrogen Bond Donors/Acceptors | 2/5 | 2/4 | 2/5 |

| Rotatable Bonds | 4 | 5 | 5 |

Biological Activity

N-cyclohexyl-3-(4-oxo-3,4-dihydro-1,2,3-benzotriazin-3-yl)propanamide is a compound of interest due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including mechanisms of action, research findings, and case studies.

Chemical Structure and Properties

The compound can be described by its molecular formula , which indicates the presence of cyclohexyl and benzotriazine moieties. Its unique structure contributes to its biological properties.

| Property | Value |

|---|---|

| Molecular Formula | |

| Molecular Weight | 299.37 g/mol |

| Solubility | Soluble in organic solvents |

| Melting Point | Not available |

Antimicrobial Activity

Research has shown that compounds related to benzotriazines exhibit significant antimicrobial properties. For instance, studies have indicated that derivatives of benzotriazole demonstrate potent antibacterial effects against various strains such as Escherichia coli and Bacillus subtilis . The presence of bulky hydrophobic groups in these compounds enhances their activity.

Case Study: Antimicrobial Testing

In a study assessing the antimicrobial efficacy of benzotriazole derivatives, it was found that certain compounds showed micromolar activity against Entamoeba histolytica, outperforming traditional treatments like metronidazole . This suggests that this compound may possess similar or enhanced antimicrobial properties due to its structural characteristics.

Anti-inflammatory Properties

The compound's potential anti-inflammatory effects are also noteworthy. Research into related benzotriazine derivatives has indicated that these compounds can modulate inflammatory pathways, possibly through inhibition of pro-inflammatory cytokines .

The mechanism by which this compound exerts its biological effects may involve:

- Enzyme Inhibition : The compound may interact with specific enzymes involved in inflammatory processes.

- Receptor Modulation : It could bind to receptors that regulate immune responses.

- Cellular Signaling Pathway Alteration : The compound might influence signaling pathways that lead to inflammation or infection responses.

Table 2: Summary of Biological Activities

| Activity Type | Observed Effects | References |

|---|---|---|

| Antimicrobial | Effective against bacteria | |

| Anti-inflammatory | Modulates cytokine release |

Recent Studies

Recent literature highlights the ongoing exploration of N-cyclohexyl derivatives in drug development. For example, a study focused on synthesizing new benzotriazole derivatives for their potential use as antimicrobial agents demonstrated promising results with several analogs showing significant activity against resistant bacterial strains .

Potential Therapeutic Applications

Given the compound's biological activities, it holds promise for various therapeutic applications:

- Antimicrobial agents for treating infections.

- Anti-inflammatory drugs for managing chronic inflammatory conditions.

Q & A

What are the optimal synthetic routes for N-cyclohexyl-3-(4-oxo-3,4-dihydro-1,2,3-benzotriazin-3-yl)propanamide, and how do reaction conditions influence yield?

Basic Research Question

The compound is typically synthesized via multi-step organic reactions. A common approach involves:

- Step 1 : Condensation of 3,4-dihydro-1,2,3-benzotriazin-4-one with a propanamide derivative using coupling reagents like EDCI/HOBt.

- Step 2 : Cyclohexylamine introduction via nucleophilic substitution or amide bond formation under anhydrous conditions (e.g., DMF, 0–5°C, 2 hours) .

Key Methodological Considerations : - Solvent Choice : Polar aprotic solvents (DMF, THF) enhance reactivity but may require post-reaction purification to remove residues.

- Catalysts : Piperidine or triethylamine can accelerate condensation steps .

- Yield Optimization : Reaction monitoring via TLC or HPLC ensures intermediate purity before proceeding to subsequent steps .

How can crystallographic data resolve structural ambiguities in N-cyclohexyl derivatives, and what software is recommended for refinement?

Basic Research Question

X-ray crystallography is critical for confirming molecular conformation. For example:

- Crystal Structure Insights : The cyclohexyl group adopts a chair conformation, and the benzotriazine ring forms an 88.36° dihedral angle with adjacent groups, as seen in related structures .

- Software : SHELX programs (SHELXL/SHELXS97) are widely used for refinement due to their robustness in handling high-resolution data and hydrogen bonding networks (e.g., N–H⋯O and O–H⋯N interactions) .

Methodological Protocol : - Data Collection : Use a Bruker SMART CCD detector for high-resolution measurements.

- Refinement : Apply SHELXL with restraints for anisotropic displacement parameters to minimize R-factors (target: R < 0.05) .

What challenges arise in resolving contradictory bioactivity data for benzotriazine derivatives, and how can they be addressed?

Advanced Research Question

Contradictions in bioactivity (e.g., GPR139 modulation vs. kinase inhibition) may stem from:

- Structural Analogues : Subtle differences in substituents (e.g., trifluoromethyl vs. methyl groups) alter target selectivity .

- Assay Conditions : Variability in cell lines or ligand concentrations (e.g., IC50 ranges from nM to µM) .

Resolution Strategies : - Dose-Response Studies : Validate activity across multiple concentrations.

- Structural Bioinformatics : Perform docking simulations using GPR139 homology models to predict binding modes .

How do hydrogen bonding and π-π interactions influence the pharmacological profile of this compound?

Advanced Research Question

Non-covalent interactions dictate solubility and target engagement:

- Hydrogen Bonds : The 4-oxo group participates in N–H⋯O bonds, stabilizing protein-ligand interactions (e.g., with kinase ATP-binding pockets) .

- π-π Stacking : The benzotriazine ring interacts with aromatic residues in enzymes, enhancing binding affinity .

Experimental Design : - Crystallographic Analysis : Map interaction networks using programs like Mercury (CCDC).

- SAR Studies : Compare analogues lacking key functional groups (e.g., oxo or cyclohexyl) to isolate interaction contributions .

What methodologies are effective for studying structure-activity relationships (SAR) in benzotriazine-based compounds?

Advanced Research Question

SAR studies require systematic structural modifications:

- Core Modifications : Replace the benzotriazine ring with quinazoline or pyrimidine to assess scaffold flexibility .

- Substituent Screening : Test derivatives with varied alkyl/aryl groups on the propanamide chain (e.g., 4-trifluoromethylphenyl vs. benzyl) .

Analytical Tools : - In Vitro Assays : Measure IC50 values against target proteins (e.g., GPR139 or kinases).

- Computational Modeling : Use MOE or Schrödinger Suite to predict binding energies and guide synthetic prioritization .

How can researchers address low aqueous solubility in formulation studies for this compound?

Applied Research Question

Poor solubility (common in lipophilic benzotriazines) can be mitigated via:

- Co-Solvent Systems : Use PEG-400 or cyclodextrins to enhance dissolution .

- Prodrug Design : Introduce ionizable groups (e.g., phosphate esters) to improve bioavailability .

Validation Methods : - HPLC Solubility Tests : Quantify solubility in buffers with varying pH.

- In Vivo PK Studies : Monitor plasma concentrations after oral administration in rodent models .

What are the best practices for validating target engagement in GPR139 modulation studies?

Advanced Research Question

GPR139 modulation requires rigorous validation:

- Biochemical Assays : Measure cAMP inhibition or calcium flux in HEK293 cells expressing recombinant GPR139 .

- Selectivity Screening : Test against off-target GPCRs (e.g., GPR142 or serotonin receptors) to confirm specificity .

Data Interpretation : - Dose-Response Curves : Ensure Hill slopes align with allosteric vs. orthosteric mechanisms.

- Negative Controls : Include known GPR139 antagonists (e.g., TAK-041) to benchmark activity .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.